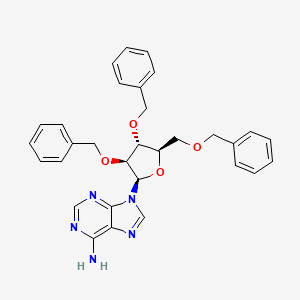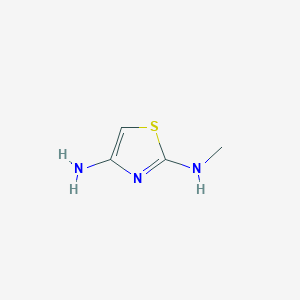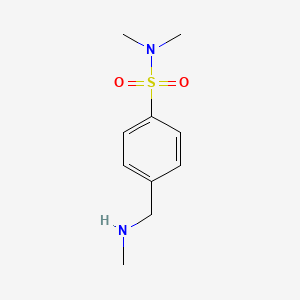
Methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of a similar compound, “Methyl N-Boc-(2S,4R)-4-methylpipecolate”, has been reported. The synthesis was achieved by initial asymmetric α-alkylation of glycine with a chiral iodide, affording the linear precursor as a single stereoisomer. Subsequent aldehyde formation using OsO4/NaIO4 followed by immediate intramolecular cyclization afforded an enamine that was then subjected to hydrogenation to give the final compound in 23% yield over 10 steps .Aplicaciones Científicas De Investigación
Role in Synthesis of Fluorinated Amino Acids
“Methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate” plays a key role in the synthesis of fluorinated amino acids. These amino acids have unique properties due to the hydrophobicity and electronegativity of fluorine and the magnetic properties of the sensitive spin-1/2 19F nucleus . They are used in small molecules, peptides, and proteins for applications in medicinal chemistry, protein detection, and imaging .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects, particularly against Alzheimer’s disease. It has been found to have anti-inflammatory and anti-oxidative properties, which could potentially be beneficial in treating neurodegenerative disorders .
Role in Medicinal Chemistry
“Methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate” is used in the synthesis of active pharmaceutical ingredients (APIs). For example, it is used in the synthesis of Teneligliptin, a drug used for the treatment of type 2 diabetes .
Role in Protein Detection and Imaging
Fluorinated amino acids, synthesized using “Methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate”, allow the specific, quantitative detection of individual species in complex media. This is due to the low background of fluorine in most environments .
Role in the Design of Stabilized Proteins
The unique properties of fluorinated amino acids, synthesized using “Methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate”, have led to broad interest in their incorporation in the design of stabilized proteins .
Role in NMR and MRI Approaches
The sensitive spin-1/2 19F nucleus of fluorinated amino acids, synthesized using “Methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate”, makes them useful in NMR and MRI approaches to protein detection and imaging .
Mecanismo De Acción
Target of Action
The primary target of Methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate, also known as 2s,4r-4-Methylglutamate, is the Glutamate receptor ionotropic, kainate 2 . This receptor plays a crucial role in the central nervous system’s excitatory synaptic transmission .
Mode of Action
It is believed to interact with its target receptor, leading to changes in the receptor’s function
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-methylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBTZFJPMXXHHP-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)



![4-Bromo-5-nitrobenzo[d]thiazole](/img/structure/B1396661.png)


